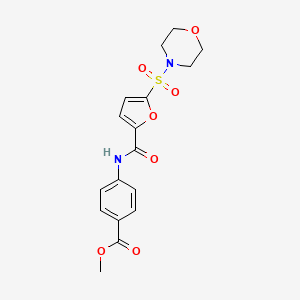
Methyl 4-(5-(morpholinosulfonyl)furan-2-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(5-(morpholinosulfonyl)furan-2-carboxamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also has a morpholinosulfonyl group, a carboxamido group, and a benzoate group. These functional groups could give the compound unique chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a furan ring, a morpholinosulfonyl group, a carboxamido group, and a benzoate group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Furan rings can undergo reactions such as electrophilic aromatic substitution or hydrogenation . The morpholinosulfonyl, carboxamido, and benzoate groups would also participate in reactions according to their chemical nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Diels-Alder Reactions : One application involves the use of furan derivatives in Diels-Alder reactions. The Diels-Alder reaction of 5-amino-2-furancarboxylic acid methyl ester with various dienophiles leads to polysubstituted anilines after a ring-opening and dehydration process. This reaction is noted for its high regioselectivity and potential in synthesizing anilines with complex substitutions (Padwa et al., 1997).
Furan Carboxamides Reactions : The reactivity of 2-amino-4,5-dihydro-3-furancarboxamides with morpholine highlights another area of interest. These reactions produce 3-diaminomethylene-4,5-dihydro-2(3H)-furanones, showcasing the chemical flexibility of furan carboxamides when interacting with amines (Yamagata et al., 2002).
Azulene Derivatives Synthesis : Additionally, the synthesis of azulene derivatives from reactions involving morpholine enamines points to the potential of furan compounds in accessing polycyclic aromatic hydrocarbons with unique electronic and structural properties (Fujimori et al., 1986).
Renewable Chemical Production : Beyond pharmaceuticals, furan derivatives are explored for their role in sustainable chemistry. For instance, the synthesis of biobased terephthalic acid precursors from reactions between ethylene and renewable furans demonstrates the utility of these compounds in creating environmentally friendly materials (Pacheco et al., 2015).
Mechanism of Action
Mode of Action
Furan derivatives have been known to participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds under mild conditions, which could potentially be a part of the compound’s interaction with its targets .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[(5-morpholin-4-ylsulfonylfuran-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7S/c1-24-17(21)12-2-4-13(5-3-12)18-16(20)14-6-7-15(26-14)27(22,23)19-8-10-25-11-9-19/h2-7H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBGYUHZMKBXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

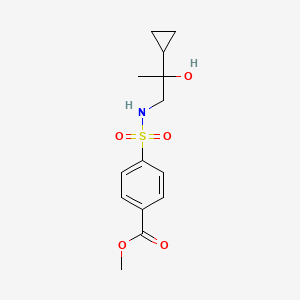

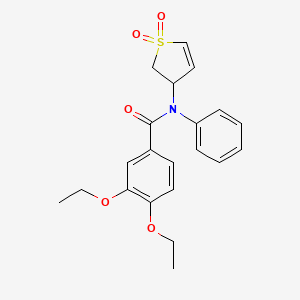
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2716933.png)
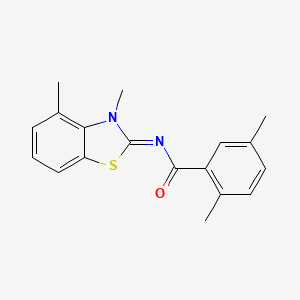
![N-(2-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2716938.png)
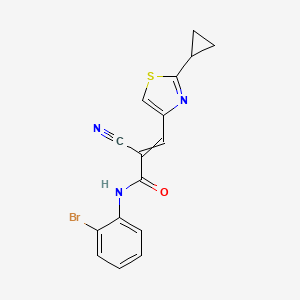
![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2716943.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)
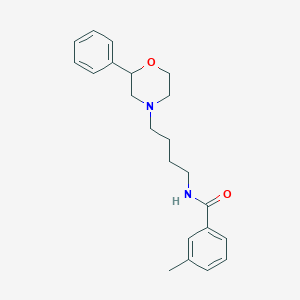

![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
